molecular formula C18H17NOS B2762703 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-3-yl)phenyl)methanone CAS No. 1797558-78-1

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2762703
CAS RN: 1797558-78-1
M. Wt: 295.4
InChI Key: ZTXJHXRVLDFDJG-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-3-yl)phenyl)methanone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a bicyclic alkaloid that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Analgetic and Narcotic Antagonist Activities

  • A study on azabicycloalkanes revealed that compounds in this class, including variations of the chemical structure of interest, showed analgetic and narcotic antagonist activities. This was explored through various structural modifications, contributing to understanding the pharmacological potential of these compounds (Takeda et al., 1977).

Antibacterial Activity

  • Research on novel derivatives of azabicyclo[3.2.1]octanes, similar to the compound , indicated potential antibacterial properties. This study expanded the understanding of the compound's use in combating bacterial infections (Reddy et al., 2011).

Synthesis and Characterization in Medicinal Chemistry

  • The synthesis and characterization of derivatives of azabicyclo[3.2.1]octanes have been crucial in advancing medicinal chemistry. Such studies contribute to the development of new drugs and therapeutic agents, exploring the diverse applications of these compounds (Blau et al., 2008).

Application in Organic Synthesis

  • Research on azabicyclo[3.2.1]octanes has also contributed to organic synthesis. Studies have examined the synthesis of various derivatives, exploring their properties and potential applications in different fields, including material science (Mahmoodi et al., 2013).

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c20-18(19-16-2-1-3-17(19)9-8-16)14-6-4-13(5-7-14)15-10-11-21-12-15/h1-2,4-7,10-12,16-17H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXJHXRVLDFDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-3-yl)phenyl)methanone

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